3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Physicochemical characterization Building block procurement Quality control

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 1707581-53-0; molecular formula C₁₀H₁₀BrF₂NO; molecular weight 278.09 g·mol⁻¹) is a heterobifunctional tetrahydroquinolin-2(1H)-one derivative featuring a bromine atom at the C3 position and a difluoromethyl (–CF₂H) group at the N1 position. The tetrahydroquinolin-2(1H)-one scaffold has been validated as a privileged structure in medicinal chemistry, with demonstrated anti-pancreatic cancer activity through autophagy modulation.

Molecular Formula C10H10BrF2NO
Molecular Weight 278.09 g/mol
Cat. No. B15064307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
Molecular FormulaC10H10BrF2NO
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(C(=O)N2C(F)F)Br
InChIInChI=1S/C10H10BrF2NO/c11-7-5-6-3-1-2-4-8(6)14(9(7)15)10(12)13/h5,10H,1-4H2
InChIKeyHSJBXOIHIBQMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one: A Dual-Functionalized Tetrahydroquinolinone Building Block for Medicinal Chemistry Procurement


3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 1707581-53-0; molecular formula C₁₀H₁₀BrF₂NO; molecular weight 278.09 g·mol⁻¹) is a heterobifunctional tetrahydroquinolin-2(1H)-one derivative featuring a bromine atom at the C3 position and a difluoromethyl (–CF₂H) group at the N1 position . The tetrahydroquinolin-2(1H)-one scaffold has been validated as a privileged structure in medicinal chemistry, with demonstrated anti-pancreatic cancer activity through autophagy modulation [1]. This specific derivative integrates two chemically orthogonal handles—a halogen amenable to cross-coupling chemistry and a fluorinated alkyl group that modulates physicochemical properties—making it a strategically differentiated intermediate for structure–activity relationship (SAR) exploration and lead optimization.

Why N1-Difluoromethyl / C3-Bromo Tetrahydroquinolinone Cannot Be Substituted by Single-Modification or N-Alkyl Analogs


The scientific and procurement value of 3-bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one resides in the simultaneous presence of both the C3-bromo and N1-difluoromethyl substituents on the saturated bicyclic lactam core . Analogs bearing only one of these groups—such as 1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (lacking the bromine handle, MW 199.2) or 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one (lacking the –CF₂H group, MW 228.09)—present fundamentally different reactivity profiles that preclude interchangeable use in multi-step synthetic sequences . Furthermore, N-alkyl congeners (e.g., N-methyl or N-ethyl analogs) lack the hydrogen-bond donor capacity, altered lipophilicity, and potential metabolic stability benefits conferred by the –CF₂H moiety . These structural differences translate into quantifiable molecular property divergences that directly impact downstream synthetic utility and biological screening outcomes, as detailed in Section 3.

Quantitative Evidence Guide: Measurable Differentiation of 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one from Closest Structural Analogs


Molecular Weight Differentiation from Closest Single-Modification and N-Alkyl Analogs Enables Purity Verification and Stoichiometric Calculation

The target compound exhibits a molecular weight of 278.09 g·mol⁻¹, which is 39.8% higher than the 1-(difluoromethyl) analog lacking bromine (MW 199.2 g·mol⁻¹) and 21.9% higher than the 3-bromo analog lacking the –CF₂H group (MW 228.09 g·mol⁻¹) . Compared to the N-ethyl analog 3-bromo-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MW 256.14 g·mol⁻¹), the target compound is 8.6% heavier, and relative to the N-methyl analog (MW 242.11 g·mol⁻¹) it is 14.9% heavier . These MW differences are readily verifiable by LC–MS or HRMS upon receipt, providing an unambiguous identity confirmation that distinguishes this compound from all closely related analogs.

Physicochemical characterization Building block procurement Quality control

MAO-B Inactivity Profile: IC₅₀ > 100,000 nM Distinguishes This Compound from CNS-Active Tetrahydroquinoline Derivatives Displaying Nanomolar MAO-B Engagement

In a recombinant human MAO-B inhibition assay employing kynuramine oxidation monitored by spectrofluorometry, 3-bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibited an IC₅₀ value exceeding 100,000 nM (>100 µM), indicating essentially no inhibitory activity against this enzyme [1]. By contrast, structurally related tetrahydroquinoline-based reversible LSD1 inhibitors (compounds 18s and 18x) have been reported to be selective for LSD1 over MAO-A/B, with MAO-B IC₅₀ values in the nanomolar range (55 nM and 540 nM, respectively), demonstrating that the tetrahydroquinoline/quinolinone scaffold class can harbor potent MAO-B activity depending on substitution pattern [2]. The near-complete MAO-B inactivity of the target compound thus represents a measurable differentiation from CNS-active tetrahydroquinoline derivatives.

Off-target profiling Enzyme inhibition CNS safety screening

Estimated Lipophilicity (LogP) Enhancement of ~1.5 Log Units Over the Parent 5,6,7,8-Tetrahydroquinolin-2(1H)-one Scaffold

The parent scaffold 5,6,7,8-tetrahydroquinolin-2(1H)-one has an experimentally measured LogP of 1.25, while the simultaneous introduction of the C3-bromo and N1-difluoromethyl substituents in the target compound is predicted (via SwissADME in silico estimation) to increase LogP to approximately 2.8, representing a gain of roughly 1.55 log units [1]. This shift into a more favorable lipophilicity range for membrane permeability (LogP 1–3 is considered optimal for oral bioavailability) is attributable to both the hydrophobic bromine atom and the lipophilic –CF₂H group. By comparison, the N-methyl analog (retaining C3-Br but lacking –CF₂H) is predicted to have a LogP of approximately 2.4, suggesting that the difluoromethyl group contributes ~0.4 log units of additional lipophilicity beyond that conferred by the bromine alone [2].

Lipophilicity Drug-likeness Physicochemical profiling

Procurement-Grade Purity Specification (≥95%) Enables Direct Use in Palladium-Catalyzed Cross-Coupling Without Additional Purification

The target compound is commercially available with a minimum purity specification of 95% (AKSci Catalog 0417ED), which is sufficient for direct use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) without additional purification steps . The C3-bromine atom serves as a competent oxidative addition partner for Pd(0) catalysts, a reactivity profile shared with the 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one analog (also available at 95% purity) . However, the target compound uniquely combines this cross-coupling handle with the N1–CF₂H group, which remains inert under standard cross-coupling conditions, enabling sequential functionalization strategies that are not accessible with the single-modification analog . The 1-(difluoromethyl) analog (without bromine) requires a separate halogenation step before cross-coupling can be performed, adding at least one synthetic step to any diversification sequence .

Synthetic chemistry Cross-coupling Procurement specification

Best-Fit Application Scenarios for 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Lead Optimization SAR Campaigns Requiring Simultaneous Modulation of Lipophilicity and Synthetic Tractability

The +1.55 LogP enhancement over the parent scaffold (LogP ~2.8 vs 1.25) positions this compound in the permeability-optimal window (LogP 1–3) for oral absorption . Medicinal chemistry teams can use the target compound as a late-stage diversification intermediate, exploiting the C3-bromine for Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine diversity while the pre-installed N1–CF₂H group provides a ~0.4 log unit lipophilicity advantage over the corresponding N-methyl analog without additional synthetic manipulation [1].

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Orthogonal Reactive Handles

The target compound serves as an ideal fragment-elaboration starting point in FBDD programs because it combines a palladium-competent C3–Br handle with a metabolically relevant N1–CF₂H group in a single, commercially available entity at ≥95% purity . This dual-handle architecture enables consecutive fragment growing strategies (e.g., Suzuki coupling at C3 followed by –CF₂H retention for metabolic stability) without intermediate protecting-group manipulations . The MAO-B inactivity (IC₅₀ > 100 µM) further supports its use as an off-target-clean fragment starting point for CNS-avoidance programs [2].

In Vitro ADME/Tox Profiling Panels Requiring a Negative Control for MAO-B Activity

Given its essentially complete lack of MAO-B inhibition (IC₅₀ > 100,000 nM), the target compound can be deployed as a negative control in MAO-B enzyme inhibition assays when screening tetrahydroquinoline- or quinolinone-based compound libraries [2]. This is particularly relevant for CNS drug discovery programs where MAO-B off-target activity must be rigorously excluded; the >185-fold to >1,800-fold lower MAO-B activity relative to LSD1-inhibitor tetrahydroquinolines provides a wide assay window for distinguishing true negatives from false positives [3].

Chemical Biology Probe Synthesis via Sequential Chemoselective Functionalization

The orthogonal reactivity of the C3–Br and N1–CF₂H substituents enables chemists to construct bifunctional chemical probes (e.g., PROTACs, fluorescent conjugates, biotinylated derivatives) through sequential derivatization. The C3 position can be functionalized first via cross-coupling to install a targeting ligand or linker, while the N1–CF₂H group remains intact throughout the sequence, preserving the favorable physicochemical properties of the fluorinated amide-like moiety . The ≥95% commercial purity eliminates the need for pre-functionalization purification, streamlining the probe synthesis workflow .

Quote Request

Request a Quote for 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.